HYRPHYNOGYXYQB-UHFFFAOYSA-L
Description
HYRPHYNOGYXYQB-UHFFFAOYSA-L (CAS No. 84194-30-9) is a halogenated aromatic compound with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. Key properties include:
- Log Po/w: Ranges from 1.67 (iLOGP) to 3.04 (SILICOS-IT), indicating moderate lipophilicity .
- Solubility: 0.468 mg/mL in aqueous solutions, classified as "soluble" .
- Pharmacokinetics: High gastrointestinal absorption, blood-brain barrier permeability, and CYP1A2 inhibition activity .
- Safety: Hazard warnings include skin/eye irritation and respiratory toxicity (H315, H319, H335) .
The compound is synthesized via acetylation of 2-chloro-5-fluorobenzoic acid, suggesting applications in pharmaceutical intermediates or ligand synthesis .
Properties
CAS No. |
149530-93-8 |
|---|---|
Molecular Formula |
C26H17ClFN5Na2O8S2 |
Molecular Weight |
691.997 |
IUPAC Name |
disodium;1-amino-4-[2-[[(5-chloro-6-fluoropyrimidin-4-yl)amino]methyl]-4-methyl-6-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C26H19ClFN5O8S2.2Na/c1-11-6-12(9-30-26-20(27)25(28)31-10-32-26)22(17(7-11)43(39,40)41)33-15-8-16(42(36,37)38)21(29)19-18(15)23(34)13-4-2-3-5-14(13)24(19)35;;/h2-8,10,33H,9,29H2,1H3,(H,30,31,32)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
HYRPHYNOGYXYQB-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])CNC5=C(C(=NC=N5)F)Cl.[Na+].[Na+] |
Synonyms |
disodium 1-amino-4-(2-(5-chloro-6-fluoro-pyrimidin-4-ylamino-methyl)-4-methyl-6-sulfo-phenylamino)-9,10-dioxo-9,10-dihydro-anthracene-2-sulfonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: 2-Chloro-5-fluorobenzoic Acid (Precursor)
Molecular Formula : C₇H₄ClFO₂
Molecular Weight : 174.56 g/mol (hypothetical calculation based on structural analogy)
Structural Insights :
Compound B: HIGASJAPXYOCQT-UHFFFAOYSA-N
Molecular Formula : Complex structure inferred from SMILES (contains thioether, amide, and fluorinated aryl groups)
Functional Contrast :
- Compound B’s thioether and amide groups may confer distinct reactivity (e.g., metal coordination or protease inhibition), diverging from the target’s CYP inhibition profile. Its larger size and hydrophobicity suggest different pharmacokinetic behaviors .
Research Implications
- This compound’s acetylated structure optimizes lipophilicity for CNS-targeted drug design, whereas its precursor’s polarity limits bioavailability .
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